molecular formula C17H21NO3 B5895992 N-isobutyl-N-(4-methoxybenzyl)-3-furamide

N-isobutyl-N-(4-methoxybenzyl)-3-furamide

Cat. No.: B5895992
M. Wt: 287.35 g/mol
InChI Key: NPKQRMCVMBFBKO-UHFFFAOYSA-N
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Description

N-isobutyl-N-(4-methoxybenzyl)-3-furamide is an organic compound characterized by its unique structure, which includes an isobutyl group, a 4-methoxybenzyl group, and a furan ring

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13(2)10-18(17(19)15-8-9-21-12-15)11-14-4-6-16(20-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKQRMCVMBFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)OC)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-N-(4-methoxybenzyl)-3-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions, using isobutyl halides in the presence of a base like sodium hydride.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached through nucleophilic substitution reactions, often using 4-methoxybenzyl chloride and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-isobutyl-N-(4-methoxybenzyl)-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-isobutyl-N-(4-methoxybenzyl)-3-furamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

N-isobutyl-N-(4-methoxybenzyl)-3-furamide can be compared with other similar compounds, such as:

    N-isobutyl-N-(4-methoxybenzyl)-2-furamide: Differing by the position of the furan ring, which may affect its reactivity and biological activity.

    N-isobutyl-N-(4-methoxybenzyl)-3-thiopheneamide: Featuring a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

Uniqueness: The unique combination of the isobutyl, 4-methoxybenzyl, and furan groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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